4,6-dimethyl-3-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol
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Overview
Description
4,6-DIMETHYL-3-[7-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-5-YL]-2(1H)-PYRIDINONE is a complex organic compound featuring a trifluoromethyl group, a diazepine ring, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of heterogeneous catalysts like Amberlyst-70 can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-3-[7-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-5-YL]-2(1H)-PYRIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like trifluoromethyl copper.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for Suzuki–Miyaura coupling . Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,6-DIMETHYL-3-[7-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-5-YL]-2(1H)-PYRIDINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-3-[7-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-5-YL]-2(1H)-PYRIDINONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound with different properties and applications.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound used in different contexts.
Hexafluoroacetone (F3C–CO–CF3): A more complex compound with distinct chemical behavior.
Uniqueness
4,6-DIMETHYL-3-[7-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-5-YL]-2(1H)-PYRIDINONE is unique due to its combination of a trifluoromethyl group, a diazepine ring, and a pyridinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H14F3N3O |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
4,6-dimethyl-3-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14F3N3O/c1-7-5-8(2)19-12(20)11(7)9-6-10(13(14,15)16)18-4-3-17-9/h5-6,18H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
MTFIXGAFYWKBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NCCNC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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